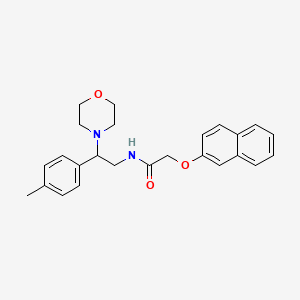

![molecular formula C19H21NO3S2 B2915350 methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896349-29-4](/img/structure/B2915350.png)

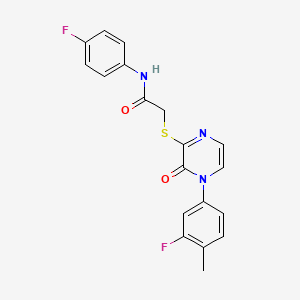

methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The molecule also contains a carboxylate ester group (COO-) and an amide group (CONH2), which are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, along with the attached methylthio, benzamido, and carboxylate groups . The exact structure would depend on the specific locations of these groups on the thiophene ring.Chemical Reactions Analysis

Thiophene compounds can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can undergo electrophilic substitution reactions . The presence of the carboxylate ester and amide groups would also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and amide groups could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Derivatives

The synthesis of pyrimidine derivatives from reactions involving ketene dithioacetals with amides demonstrates the compound's utility in generating polyfunctionalized pyrimidines, which are further used to synthesize fused pyrimidine derivatives (S. Kohra, Y. Tominaga, A. Hosomi, 1988). This process highlights the compound's significance in creating complex molecules with potential pharmacological applications.

Biological Activity

Research into cycloalkylthiophene Schiff bases and their metal complexes indicates the potential of such compounds for antibacterial and antifungal applications. Specifically, derivatives of cycloalkylthiophene have shown activity against various pathogenic strains, demonstrating their relevance in medicinal chemistry research (A. Altundas, N. Sarı, N. Çolak, H. Öğütcü, 2010).

Receptor Allosteric Enhancers

Compounds derived from 2-aminothiophene-3-carboxylates, including the one of interest, have been evaluated as adenosine A1 receptor allosteric enhancers. This research offers insights into the compound's potential to modulate receptor activity, which is crucial for developing therapeutic agents (G. Nikolakopoulos, H. Figler, J. Linden, P. Scammells, 2006).

Neurological Receptor Influence

Studies on methyl esters of 2-aminothiophene-3-carboxylic acids modified with trifluoromethyl-containing heterocycles reveal their influence on neuronal NMDA receptors. This underscores the role of such compounds in neurological research, potentially contributing to the development of treatments for neurodegenerative diseases (V. Sokolov, A. Aksinenko, O. A. Dranyi, V. Grigoriev, 2018).

Enzyme Inhibition

The design, synthesis, and evaluation of thiophene-2-carboxamide Schiff base derivatives for their inhibitory activity against cholinesterase enzymes highlight the compound's relevance in addressing diseases characterized by cholinesterase dysfunction, such as Alzheimer's (Naghmana Kausar, S. Murtaza, M. Arshad, et al., 2021).

Future Directions

properties

IUPAC Name |

methyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c1-23-19(22)16-12-8-4-3-5-11-15(12)25-18(16)20-17(21)13-9-6-7-10-14(13)24-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUNOOKVCDKNSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2915268.png)

![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B2915270.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2915272.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2915274.png)

![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B2915275.png)

![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2915280.png)

![4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2915287.png)

![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)